molecular formula C8H12N2O3 B11911509 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid

Cat. No.: B11911509
M. Wt: 184.19 g/mol
InChI Key: YRNTUBSFIVQVDR-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid is an organic compound characterized by the presence of a pyrazole ring substituted with an isopropyl group and an acetic acid moiety

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-propan-2-ylpyrazol-4-yl)oxyacetic acid

InChI

InChI=1S/C8H12N2O3/c1-6(2)10-4-7(3-9-10)13-5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)

InChI Key

YRNTUBSFIVQVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Acetic Acid Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetic acid in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Propan-2-yl)-1H-pyrazol-3-yl]oxy}acetic acid: Similar structure but with a different position of the acetic acid moiety.

    2-{[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxy}acetic acid: Another positional isomer with different chemical properties.

Uniqueness

2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Overview

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid, commonly referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, is being explored for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

PropertyValue
Molecular FormulaC8H12N2O3
Molecular Weight184.0848 g/mol
IUPAC NameThis compound
InChI KeyYRNTUBSFIVQVDR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, studies have suggested that pyrazole derivatives can interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Receptor Modulation : Similar compounds have been evaluated for their ability to act as antagonists or agonists at various receptors, influencing signaling pathways involved in inflammation and pain .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, studies utilizing carrageenan-induced edema models have shown that compounds similar to this compound can reduce swelling and inflammation effectively .

Analgesic Effects

The analgesic properties of this compound have also been explored. In animal models, it has been shown to alleviate pain comparable to standard analgesics .

Antimicrobial Properties

Some studies indicate potential antimicrobial activity against various bacterial strains, although specific data on this compound is limited. However, related pyrazole compounds have demonstrated efficacy against pathogens such as E. coli and Staphylococcus aureus .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study by Alegaon et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using a rat paw edema model. The most potent compound showed significant inhibition of TNF-α and IL-6 production, indicating a strong anti-inflammatory effect .
  • Molecular Modeling Studies : Research involving molecular modeling has suggested that these compounds can form stable interactions with COX enzymes, enhancing their anti-inflammatory potential through hydrogen bonding and π–π interactions .
  • In Vivo Studies : Other studies have reported that pyrazole derivatives exhibit analgesic effects in various pain models, with some compounds showing efficacy comparable to indomethacin .

Future Directions

The unique structure of this compound suggests it could serve as a lead compound for further development in medicinal chemistry. Future research should focus on:

  • Detailed Pharmacokinetic Studies : Understanding how the compound behaves in biological systems.
  • Expanded Biological Testing : Evaluating its effects on other inflammatory pathways and conditions.
  • Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce potential side effects.

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